molecular formula C16H30 B13953460 2,2-Dicyclohexylbutane CAS No. 54890-02-7

2,2-Dicyclohexylbutane

Cat. No.: B13953460
CAS No.: 54890-02-7
M. Wt: 222.41 g/mol
InChI Key: AXABZNLJYTXFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dicyclohexylbutane is a saturated aliphatic hydrocarbon with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol . Its structure features a quaternary carbon center bonded to two cyclohexyl rings and one ethyl group, which defines its specific chemical and physical properties, including a standard enthalpy of combustion of -10240 kJ/mol for the liquid phase . This compound is part of the dicyclohexylalkane family, which has been historically significant in foundational organic chemistry research, particularly in studies of hydrocarbon reactivity and conformational analysis . Early scientific interest in such dicyclic hydrocarbons, including the work by Serijan and Wise in 1952, was motivated by the search for high-energy-density compounds for applications such as aviation fuels . As a model compound, this compound provides researchers with a valuable tool for investigating molecular motion, rigidity in liquids, and steric effects in organic synthesis. Beyond fuel research, its non-polar and saturated nature makes it a candidate for use as a lubricant additive, a plasticizer in polymers, and an intermediate in the synthesis of specialty chemicals and surfactants . The compound is provided as a high-purity material for research and development purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54890-02-7

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

2-cyclohexylbutan-2-ylcyclohexane

InChI

InChI=1S/C16H30/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,3-13H2,1-2H3

InChI Key

AXABZNLJYTXFRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Synthesis and Synthetic Methodologies

Retrosynthetic Analysis of 2,2-Dicyclohexylbutane

A formal retrosynthetic analysis of this compound suggests a primary disconnection strategy involving the carbon-carbon bonds connected to the quaternary center. The most logical disconnections would be between the quaternary carbon and one of the cyclohexyl rings, or between the quaternary carbon and the ethyl group. This leads to synthons that can be traced back to readily available starting materials.

One plausible retrosynthetic pathway involves disconnecting one of the cyclohexyl groups, leading to a cyclohexyl anion synthon and a carbocation stabilized by the remaining cyclohexyl group. This suggests a synthetic route involving the reaction of a cyclohexyl organometallic reagent with a suitable electrophile.

An alternative disconnection breaks the bond between the quaternary carbon and the ethyl group. This points towards a precursor ketone, 1,1-dicyclohexylpropan-2-one, which could then be reacted with a methyl organometallic reagent. However, the synthesis of this ketone itself would be a significant challenge.

Reported Synthetic Routes to this compound

The scientific literature provides limited specific reports on the synthesis of this compound. The primary source remains the initial work documenting its preparation.

The first reported synthesis of this compound was described by Serijan and Wise in 1952. Current time information in Darmian, IR. Their method involved a two-step process starting from 2,2-diphenylbutane (B14741894).

The initial step was the catalytic hydrogenation of 2,2-diphenylbutane. This precursor was hydrogenated over a Raney nickel catalyst at elevated temperature and pressure. The aromatic rings of the diphenylbutane were saturated to form the corresponding dicyclohexyl derivative. The reaction was carried out at approximately 200°C and a pressure of 2000-3000 psi. Current time information in Darmian, IR. The crude this compound was then purified by distillation. Current time information in Darmian, IR.

Table 1: Synthesis of this compound via Hydrogenation

Precursor Catalyst Temperature (°C) Pressure (psi) Product Reference

There is no specific literature available that details the optimization of reaction conditions for the synthesis of this compound beyond the initial reported method. General principles of hydrogenation would suggest that optimization could involve screening different catalysts (e.g., platinum or palladium-based catalysts), varying solvent, temperature, and hydrogen pressure to potentially improve yield, reduce reaction time, or lower the severity of the reaction conditions. However, no such studies have been published specifically for this compound.

Catalytic Approaches in Dicyclohexylbutane Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and selectivity. While no catalytic strategies have been explicitly reported for the synthesis of this compound, one can consider general catalytic approaches that could theoretically be applied.

There are no reported homogeneous catalysis strategies specifically for the synthesis of this compound. In principle, modern cross-coupling reactions could be envisioned for the construction of the C-C bonds. For instance, a Suzuki or Negishi coupling of a di-halogenated butane (B89635) derivative with a cyclohexyl organometallic reagent could be a potential, albeit unreported, route. However, the steric hindrance at the quaternary center would likely pose a significant challenge for most homogeneous catalytic systems.

The initial synthesis of this compound from 2,2-diphenylbutane employed a heterogeneous catalyst, Raney nickel. Current time information in Darmian, IR. Beyond this, there is no literature on the application of other heterogeneous catalysis techniques for the synthesis of this compound. One could speculate that other supported metal catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), could also be effective for the hydrogenation of 2,2-diphenylbutane, potentially under milder conditions. Solid acid catalysts could also be theoretically explored for the direct alkylation of cyclohexylbenzene (B7769038) with a butene isomer, though this would likely lead to a mixture of isomers and not selectively to the 2,2-disubstituted product.

Stereoselective Synthesis Methodologies

The catalytic enantioselective construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis due to the significant steric hindrance involved. acs.orgnih.govresearchgate.net While specific, documented methodologies for the direct asymmetric synthesis of this compound are not widely available in scientific literature, several established strategies for creating similar sterically congested chiral centers could be adapted. These potential routes are based on state-of-the-art catalytic asymmetric C-C bond-forming reactions. nih.gov

Key potential strategies include:

Catalytic Asymmetric Conjugate Addition: This approach would involve the addition of an organometallic reagent to a suitable α,β-unsaturated precursor in the presence of a chiral catalyst. For instance, a chiral copper-catalyzed conjugate addition of a cyclohexyl nucleophile to a precursor like (E)-3-cyclohexylhex-3-en-2-one could theoretically establish the quaternary stereocenter with high enantioselectivity. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful method could be employed by using a prochiral enolate as a nucleophile. nih.gov A potential substrate, such as a β-keto ester, could be deprotonated to form a prochiral enolate, which would then react with a suitable electrophile in the presence of a palladium catalyst ligated with a chiral ligand to form the desired quaternary center.

Cooperative Catalysis Systems: Modern synthetic methods often employ multiple catalysts that work in concert to achieve difficult transformations. A cooperative system, such as a photoredox/metal/chiral primary amine triple catalysis, could potentially be designed to couple an unactivated tertiary alkyl source with another alkyl group, offering a novel pathway to construct the hindered C-C bond. acs.org

Desymmetrization: An alternative strategy involves starting with a prochiral molecule containing two identical cyclohexyl groups attached to a central carbon. A catalytic asymmetric C-H bond insertion or a similar reaction could then differentiate the two groups, thereby creating the chiral center. nih.gov

These approaches represent the forefront of asymmetric synthesis and provide a conceptual framework for the enantioselective preparation of this compound.

Table 1: Potential Stereoselective Methodologies for this compound Synthesis
MethodologyGeneral PrinciplePotential Precursor TypeTypical Catalyst SystemReference
Asymmetric Conjugate Addition1,4-addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound.α,β-unsaturated ketone or ester.Chiral Copper-Bisoxazoline or Palladium-Pyridinooxazoline complexes. nih.govnih.gov
Asymmetric Allylic Alkylation (AAA)Substitution reaction where a nucleophile attacks a π-allyl-palladium complex.Prochiral enolate and an allylic electrophile.Palladium catalyst with chiral phosphine (B1218219) or N-heterocyclic carbene ligands. nih.gov
Cooperative Triple CatalysisSimultaneous use of multiple catalysts to enable a challenging transformation.Unactivated alkyl NHP esters and tertiary alkyl sources.Photoredox catalyst (e.g., Iridium complex), Iron salt, and a chiral primary amine. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying its twelve principles to the synthesis of this compound involves evaluating potential routes for their environmental impact, efficiency, and safety. consensus.appresearchgate.net

A hypothetical "classical" synthesis might involve a multi-step sequence using stoichiometric Grignard reagents. For example, reacting dicyclohexyl ketone with ethylmagnesium bromide, followed by a series of steps to introduce the methyl group and deoxygenate the intermediate alcohol. Such a route would likely have poor Atom Economy , generating significant amounts of magnesium salt waste. It would also likely use hazardous ether solvents and require significant energy for heating and purification steps.

In contrast, a "greener" approach would aim to maximize efficiency and minimize waste. An ideal green synthesis of this compound might involve a one-pot catalytic reaction. This could be a direct catalytic coupling of precursors using a recyclable, non-toxic catalyst, thereby avoiding stoichiometric reagents and reducing derivatization steps. paperpublications.org The use of safer solvents (e.g., water, ethanol, or even solvent-free conditions) and designing the process to run at ambient temperature and pressure would further enhance its green credentials by improving Energy Efficiency . consensus.app

Table 2: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Principles
Green Chemistry PrincipleClassical Approach (e.g., Grignard-based)Greener Approach (e.g., Catalytic)
Prevention of WasteGenerates significant stoichiometric byproducts (e.g., magnesium salts).High-yielding catalytic reaction minimizes byproducts.
Atom EconomyLow, as many atoms from reagents are not incorporated into the final product.High, maximizing the incorporation of starting materials.
Use of Less Hazardous ReagentsUses pyrophoric Grignard reagents and potentially toxic intermediates.Employs stable, less toxic starting materials and catalysts.
Safer SolventsOften requires anhydrous, flammable ethers (e.g., diethyl ether, THF).Utilizes safer solvents like ethanol, water, or is designed to be solvent-free.
Catalysis vs. StoichiometricRelies on stoichiometric organometallic reagents.Uses small amounts of a recyclable catalyst.
Reduce DerivativesMay require protection/deprotection steps for functional groups.Aims for a direct, one-pot synthesis without intermediate derivatization.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors. A logical retrosynthetic disconnection points to Dicyclohexyl ketone as a central intermediate. guidechem.com This symmetrical ketone can serve as the backbone onto which the remaining ethyl and methyl groups are installed.

The industrial synthesis of dicyclohexyl ketone has been described via the catalytic ketonization of hexahydrobenzoic acid. google.com In this process, hexahydrobenzoic acid is heated to high temperatures (typically 330-450 °C) in the presence of a catalyst, often composed of manganese(II) oxide, sometimes promoted with other metal oxides like magnesium oxide. google.comgoogle.com This reaction proceeds with the elimination of carbon dioxide and water to form the desired ketone.

Table 3: Typical Reaction Conditions for the Synthesis of Dicyclohexyl Ketone
ParameterConditionReference
Starting MaterialHexahydrobenzoic acid google.comgoogle.com
CatalystManganese(II) oxide (MnO), potentially with MgO promoter google.com
Temperature330 - 450 °C google.com
ByproductsCarbon dioxide (CO₂), Water (H₂O) google.comgoogle.com

Other essential precursors for building the final molecule from dicyclohexyl ketone are organometallic reagents such as ethylmagnesium bromide and a suitable methylating agent (e.g., methyl lithium or methylmagnesium iodide). These are standard reagents typically prepared by the reaction of the corresponding alkyl halide with magnesium or lithium metal in an ether solvent. The careful, sequential addition of these nucleophiles to the dicyclohexyl ketone carbonyl group, followed by deoxygenation, would complete the carbon skeleton of this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for identifying the different chemical environments of hydrogen and carbon atoms in 2,2-Dicyclohexylbutane. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. Due to the molecule's symmetry, several signals in the spectra are expected to represent multiple equivalent atoms.

The ¹H NMR spectrum is anticipated to show complex multiplets in the aliphatic region, characteristic of the overlapping signals from the cyclohexyl rings and the butyl chain. The ¹³C NMR spectrum provides a clearer picture with distinct signals for each unique carbon environment. Based on the structure, eight distinct carbon signals are predicted: four for the butyl group and four for the two equivalent cyclohexyl rings.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (Butyl) ~ 0.8 - 0.9 Triplet
CH₂ (Butyl) ~ 1.2 - 1.4 Quartet
CH (Cyclohexyl) ~ 1.5 - 1.7 Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (CH₃, Butyl) ~ 8 - 10
C2 (CH₂, Butyl) ~ 28 - 30
C3 (Quaternary C, Butyl) ~ 40 - 45
C4 (CH₃, Butyl) ~ 25 - 28
C1' (CH, Cyclohexyl) ~ 45 - 50
C2'/C6' (CH₂, Cyclohexyl) ~ 27 - 29
C3'/C5' (CH₂, Cyclohexyl) ~ 26 - 28

Note: The chemical shifts are estimated values based on typical ranges for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group. Within the cyclohexyl rings, it would reveal the complete network of coupled protons, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C). It would definitively link the proton signals of the butyl chain and cyclohexyl rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is vital for establishing the connectivity between the major structural fragments. For instance, HMBC would show correlations from the protons of the ethyl group to the quaternary carbon and the methine carbon (C1') of the cyclohexyl rings, confirming the connection point between the butyl chain and the rings.

While typically performed in solution, NMR can also be applied to solid samples. Solid-state NMR (ssNMR) can provide unique insights into the structure, packing, and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study conformational polymorphism, which is the existence of different crystal structures for the same molecule. It can also characterize the dynamics of the cyclohexyl rings, such as ring-flipping motions, in the solid state. In materials science, if this compound were part of a polymer or composite material, ¹³C ssNMR could be used to probe the interface and understand the mobility and conformation of the molecule within the larger matrix nih.govnih.gov.

Advanced NMR experiments can probe molecular motions occurring on a wide range of timescales. The proton spin-lattice relaxation time (T₁), also known as the longitudinal relaxation time, is a key parameter for studying molecular dynamics. organicchemistrydata.orgwikipedia.org It measures the rate at which the nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. wikipedia.org This rate is influenced by the rotational and translational motions of the molecule. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged radical cation known as the molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and breaks apart into smaller, more stable charged fragments and neutral radicals. libretexts.orglibretexts.org The pattern of these fragments is a reproducible fingerprint of the molecule's structure.

For this compound (C₁₆H₃₀), the molecular weight is 222.41 g/mol . The EI-MS spectrum is therefore expected to show a molecular ion peak at an m/z of 222. The fragmentation of this ion is dictated by the formation of the most stable carbocations. libretexts.orglibretexts.org Given the structure, several key fragmentation pathways are anticipated:

Loss of a Cyclohexyl Radical: Cleavage of one of the bonds between the quaternary carbon and a cyclohexyl ring would result in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a stable tertiary carbocation at m/z 139.

Loss of an Ethyl Radical: Cleavage of the C-C bond in the butyl chain can lead to the loss of an ethyl radical (•CH₂CH₃), yielding a fragment ion at m/z 193.

Formation of Cyclohexyl Cation: Fragmentation can also lead to the formation of the cyclohexyl cation (C₆H₁₁⁺) at m/z 83, which is a common fragment for cyclohexyl-containing compounds.

Ring Fragmentation: The cyclohexyl rings themselves can undergo further fragmentation, leading to a series of smaller ions typically seen in the mass spectra of cyclic alkanes, such as those at m/z 69, 55, and 41.

Predicted Major Fragments in the EI-MS of this compound

m/z Proposed Fragment Ion Identity
222 [C₁₆H₃₀]⁺• Molecular Ion (M⁺•)
193 [C₁₄H₂₅]⁺ [M - C₂H₅]⁺
139 [C₁₀H₁₉]⁺ [M - C₆H₁₁]⁺
83 [C₆H₁₁]⁺ Cyclohexyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing insights into the functional groups present in the molecule.

For this compound, the spectra would be dominated by features characteristic of saturated hydrocarbons. Key vibrational modes would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the sp³-hybridized C-H bonds in the cyclohexane (B81311) rings and the butane (B89635) backbone.

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to scissoring and bending vibrations of the CH₂ and CH₃ groups.

Cyclohexane Ring Vibrations: A series of complex absorptions, often referred to as the "fingerprint region" (below 1500 cm⁻¹), which are characteristic of the cyclohexane ring structure.

While specific, experimentally-derived IR or Raman spectra for this compound are not widely published, the expected absorption bands can be predicted based on its known structure.

Table 3: Predicted Infrared Absorption Bands for this compound This table lists the primary vibrational modes and their expected wavenumber ranges for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch-CH₃, -CH₂- (Alkyl & Cycloalkyl)2850-2965
CH₂ Scissoring-CH₂-~1465
CH₃ Bending-CH₃~1375
C-C StretchAlkane Backbone800-1200

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, one can deduce detailed structural information such as bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for elucidating the precise and unambiguous three-dimensional structure of a molecule. This method requires a high-quality single crystal of the compound. If a suitable crystal of this compound were grown, SCXRD analysis would provide the exact coordinates of each atom in the crystal lattice. This would reveal detailed conformational information, such as the chair conformation of the cyclohexyl rings and the rotational arrangement around the C-C single bonds of the butane core. As of now, there is no publicly available single-crystal structure for this compound in crystallographic databases.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is valuable for identifying crystalline compounds, determining the purity of a sample, and studying different polymorphic forms. For this compound, a PXRD pattern would be unique to its specific crystalline packing and could be used as a reference for quality control or material identification, though no such reference pattern is currently available in common databases.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The structure of this compound consists of a butane chain with two cyclohexyl groups attached to the second carbon atom (C2). This central carbon atom is bonded to a methyl group, an ethyl group, and two identical cyclohexyl groups. Because two of the substituents on the C2 atom are identical, the molecule possesses a plane of symmetry and is therefore achiral .

As this compound is an achiral compound, it does not possess optical activity. Consequently, it will not rotate the plane of polarized light or differentially absorb circularly polarized light. Therefore, chiroptical techniques like ORD and CD are not applicable for its analysis, and it would be expected to produce no signal.

Conformational Analysis and Stereochemistry

Conformational Isomerism of the Butane (B89635) Backbone

The analysis of the butane backbone in 2,2-dicyclohexylbutane focuses on the rotation around the C2-C3 single bond. The C2 carbon is a quaternary center bonded to a methyl group (C1), an ethyl group (C3-C4), and two sterically demanding cyclohexyl groups. Viewing the molecule via a Newman projection along the C2-C3 bond, the front carbon (C2) is substituted with two cyclohexyl groups and a methyl group, while the rear carbon (C3) is attached to a methyl group (C4) and two hydrogen atoms. The rotational barrier and the stability of various conformers are dominated by the interactions between these groups.

Staggered conformations represent energy minima on the potential energy diagram for bond rotation. libretexts.org In these arrangements, the substituents on the front and back carbons are positioned to minimize torsional strain. mnstate.edu However, steric strain resulting from the proximity of bulky groups can lead to different energy levels among the staggered conformers. lumenlearning.com

Anti Conformation: The most stable staggered conformer is typically the anti conformation, where the largest groups on the adjacent carbons are positioned at a dihedral angle of 180°. chemistrysteps.com For this compound, this would involve the arrangement where one of the bulky cyclohexyl groups on C2 is anti to the methyl group on C3. This minimizes the steric repulsion between these groups.

Gauche Conformations: Rotations from the anti conformation by 60° lead to gauche conformations. stolaf.edu In these conformers, a cyclohexyl group on C2 is at a 60° dihedral angle to the methyl group on C3. This proximity results in van der Waals repulsion, a form of steric strain, making the gauche conformation higher in energy than the anti conformation. libretexts.org In butane, the energy difference between the anti and gauche conformers is approximately 3.8 kJ/mol (0.9 kcal/mol). libretexts.org Due to the much larger size of the cyclohexyl group compared to a methyl group, the steric strain in the gauche conformations of this compound is expected to be substantially greater.

ConformationDihedral Angle (Cyclohexyl-C2-C3-Methyl)Relative Energy (Qualitative)Primary Strain Type
Anti 180°LowestMinimal Steric Strain
Gauche 60°, 300°HigherSignificant Steric Strain

Eclipsed conformations are energy maxima, representing the transition states between staggered conformers. wikipedia.org They are destabilized by both torsional strain, from the repulsion of bonding electrons, and steric strain. mnstate.edu

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. For example, a C-H bond on C3 eclipsing a C-Cyclohexyl bond on C2. libretexts.org

Steric Strain: This is a severe repulsive interaction that occurs when bulky groups are forced into close proximity in an eclipsed arrangement. libretexts.org

In this compound, the eclipsed conformations are highly energetic due to the immense steric hindrance. The conformation where a cyclohexyl group on C2 eclipses the methyl group on C3 (dihedral angle of 0°) would be exceptionally unstable. The energy cost of a CH3↔CH3 eclipsing interaction in butane is about 11 kJ/mol (2.6 kcal/mol) on top of torsional strain. libretexts.org Given the size of the cyclohexyl group, the steric repulsion in an analogous eclipsed conformation in this compound would create a very high energy barrier to rotation.

Eclipsing Interaction (C2-C3 Bond)Primary Strain Type(s)Relative Energy Cost (Qualitative)
Cyclohexyl ↔ MethylTorsional & Severe StericHighest
Methyl ↔ MethylTorsional & StericHigh
Cyclohexyl ↔ HydrogenTorsional & Moderate StericHigh
Methyl ↔ HydrogenTorsional & Minor StericModerate

Conformational Dynamics of Cyclohexyl Moieties

The two cyclohexyl rings in this compound are not static but are subject to conformational changes, primarily the chair-chair interconversion.

The most stable conformation of a cyclohexane (B81311) ring is the chair form, which is nearly free of angle and torsional strain. libretexts.org Cyclohexane can undergo a "ring flip," a rapid interconversion between two equivalent chair conformations. fiveable.me This process involves partial bond rotations that proceed through higher-energy intermediates like the half-chair and twist-boat conformations. libretexts.org The energy barrier for this interconversion in unsubstituted cyclohexane is about 45 kJ/mol. libretexts.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. oregonstate.edu

When a substituent is present on a cyclohexane ring, the two chair conformations are no longer equal in energy. The conformer with the substituent in the spacious equatorial position is more stable than the conformer with the substituent in the more sterically crowded axial position. masterorganicchemistry.com This energy difference is due to unfavorable steric interactions, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. oregonstate.edu

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org Larger, bulkier groups have larger A-values, indicating a stronger preference for the equatorial position. The substituent on the cyclohexyl rings of this compound is a quaternary carbon atom bonded to a methyl, an ethyl, and another cyclohexyl group. This constitutes an exceptionally bulky substituent. For comparison, the tert-butyl group, with an A-value of over 20 kJ/mol (>4.8 kcal/mol), is considered to effectively "lock" the cyclohexane ring into the conformation where it occupies an equatorial position. cengage.com The substituent in this compound is even larger, and thus its A-value would be extremely high, ensuring that both cyclohexyl rings are almost exclusively in the conformation where the butane group is equatorial.

SubstituentA-Value (kJ/mol)A-Value (kcal/mol)
-CH₃ (Methyl)7.31.74
-CH₂CH₃ (Ethyl)7.51.8
-CH(CH₃)₂ (Isopropyl)9.22.2
-C(CH₃)₃ (tert-Butyl)>20~5
-C₆H₁₁ (Cyclohexyl)9.22.2
-C(CH₃)(C₂H₅)(C₆H₁₁) (in this compound) Very Large (estimated) Very Large (estimated)

Data sourced from multiple references. wikipedia.orgcengage.com

Diastereomeric and Enantiomeric Forms of this compound

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. masterorganicchemistry.com They are broadly classified as enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. sydney.edu.au

Diastereomers are stereoisomers that are not mirror images of each other. sydney.edu.au

Analysis of the structure of this compound reveals no traditional chiral centers (a carbon atom bonded to four different substituents). The C2 atom of the butane backbone is bonded to a methyl group, an ethyl group, and two identical cyclohexyl groups, making it an achiral center.

However, the immense steric hindrance caused by the two bulky cyclohexyl groups on the same carbon atom can severely restrict rotation about the single bonds connected to the C2 atom. If this rotational barrier is high enough to allow for the isolation of individual rotamers (rotational isomers) at room temperature, the phenomenon is known as atropisomerism . wikipedia.orgnih.gov The stable, twisted conformation of this compound may lack a plane of symmetry, rendering the molecule chiral. In this case, the molecule and its non-superimposable mirror image would exist as a pair of enantiomers (atropoenantiomers). wikipedia.org

Furthermore, different stable conformations of the same molecule that are not mirror images are considered conformational diastereomers. For this compound, the anti and gauche conformers arising from rotation about the C2-C3 bond are not superimposable and are not mirror images of each other. Therefore, they have a diastereomeric relationship. quora.com While these conformers rapidly interconvert at room temperature, they represent distinct diastereomeric forms of the molecule. reddit.com

Experimental Techniques for Conformational Studies

While direct experimental studies on this compound are not extensively reported in the literature, its conformational landscape can be predicted and would be amenable to investigation using established spectroscopic techniques. The molecule's structure, featuring a butane core with two bulky cyclohexyl groups on the same carbon (C2), suggests a complex interplay of steric interactions that govern the stability of its various rotamers. Rotation around the C2-C3 bond is of particular interest, as it would lead to different relative orientations of the ethyl group and the two cyclohexyl groups. The primary conformers would be staggered arrangements, likely resembling gauche and anti forms, though significantly distorted due to the immense steric bulk.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the interconversion between different conformers. pressbooks.pub By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals that correspond to atoms exchanging between magnetically non-equivalent environments.

For this compound, one would expect that at room temperature, the rotation around the C2-C3 bond is rapid on the NMR timescale. This would result in time-averaged signals for the protons and carbons of the ethyl group and the cyclohexyl rings. As the temperature is lowered, the rate of interconversion between the stable conformers would decrease.

At a sufficiently low temperature, known as the coalescence temperature (Tc), the single time-averaged signal for a given nucleus would broaden and eventually split into separate signals corresponding to each distinct conformer. From the coalescence temperature and the frequency difference between the signals of the individual conformers, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Hypothetical Research Findings:

A hypothetical VT-¹H NMR study of this compound might focus on the signals of the ethyl group's methylene (B1212753) (-CH2-) protons. In a chiral environment created by the bulky, asymmetric arrangement of the cyclohexyl groups, these protons could be diastereotopic and thus chemically non-equivalent, even with fast rotation. However, the key observation would be the broadening and splitting of signals from the cyclohexyl rings or the terminal methyl group as the rotation around the C2-C3 bond slows.

Below is an illustrative data table of plausible, though hypothetical, results from such a study.

Observed Nucleus/GroupCoalescence Temperature (Tc) (K)Frequency Separation (Δν) at Low Temp. (Hz)Calculated Rotational Energy Barrier (ΔG) (kJ/mol)
Cyclohexyl Methine Proton22015045.2
Ethyl Methylene Protons2158044.8
Ethyl Methyl Protons2104544.5

Note: The data in this table is hypothetical and serves to illustrate the type of information that could be obtained from a VT-NMR experiment on this compound. The energy barrier is estimated based on values for other sterically hindered alkanes.

Alkanes are generally considered nonpolar molecules because the electronegativity difference between carbon (2.55) and hydrogen (2.20) is very small. chempedia.info Consequently, the C-H bond has only a very slight polarity. In highly symmetrical alkanes like methane (B114726) or ethane, these small bond dipoles cancel each other out, resulting in a net dipole moment of zero. acs.org However, in asymmetrical alkanes, a small but measurable dipole moment can exist because the vector sum of the bond dipoles does not result in a complete cancellation. acs.org

This compound lacks any significant molecular symmetry. Therefore, while it is a hydrocarbon and overwhelmingly nonpolar, it is expected to possess a small, non-zero dipole moment. The exact magnitude of this dipole moment would be a weighted average of the dipole moments of all populated conformations. While the differences between the dipole moments of the various conformers would be extremely small and challenging to measure, this technique could theoretically be used to gain information about the predominant conformation in the gas phase or in a nonpolar solvent.

Hypothetical Research Findings:

A theoretical study could calculate the expected dipole moments for the different staggered conformers of this compound. These calculations would likely show very small differences between the conformers.

The following table presents hypothetical calculated dipole moments for plausible conformers of this compound.

ConformerHypothetical Calculated Dipole Moment (Debye, D)Relative Population at 298 K (%)
Gauche-10.15~45
Gauche-20.18~45
Anti (distorted)0.12~10

Note: The data in this table is purely illustrative and based on the principle that asymmetric alkanes can have small, non-zero dipole moments. The conformer designations and populations are hypothetical.

Solvent Effects on Conformational Preferences

The conformational equilibrium of a molecule can be influenced by the solvent in which it is dissolved. The general principle is that a more polar solvent will preferentially solvate and stabilize the conformer that has a larger dipole moment. youtube.com This can shift the equilibrium towards the more polar conformer.

For a nonpolar molecule like this compound, the solvent effect on conformational preferences is expected to be minimal. The dipole moments of its various conformers are all very small, and the differences between them are negligible. Therefore, changing the solvent from a nonpolar one (like hexane) to a more polar one (like chloroform (B151607) or acetone) is not expected to cause a significant shift in the relative populations of the conformers. The conformational equilibrium will be dominated by intramolecular steric interactions rather than by solute-solvent interactions.

However, subtle effects might be observable with highly precise measurement techniques. For instance, a solvent's ability to interact through weak van der Waals forces or dipole-induced dipole interactions could slightly favor one bulky conformer over another.

Hypothetical Research Findings:

A detailed study might investigate the ratio of conformers in different solvents using a sensitive technique like low-temperature NMR spectroscopy. Even for a nonpolar molecule, very small changes in conformer populations might be detected.

The table below illustrates a hypothetical, subtle solvent effect on the conformational equilibrium of this compound.

SolventDielectric Constant (ε) at 298 KHypothetical Population of Conformer A (%)Hypothetical Population of Conformer B (%)
n-Hexane1.8850.050.0
Chloroform-d4.8149.550.5
Acetone-d620.749.051.0

Note: This table presents hypothetical data to illustrate the principle of solvent effects. For a nonpolar molecule like this compound, the actual effect is expected to be very small or negligible. Conformer B is hypothetically the one with a slightly larger dipole moment.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation, offering fundamental insights into the electronic structure and energy of a molecule. nih.govnih.gov These methods are essential for obtaining accurate geometric parameters, conformational energies, and spectroscopic properties. For a molecule like 2,2-dicyclohexylbutane, methods like Density Functional Theory (DFT) are particularly useful as they balance computational cost with accuracy, making them suitable for systems of this size. mdpi.com

While QM methods are broadly applicable to alkanes, specific peer-reviewed studies detailing comprehensive QM calculations on this compound are not readily found in the public literature. The following sections describe the principles of how these calculations would be applied to the molecule.

Geometry Optimization and Energy Minimization

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. For this compound, this process would identify the bond lengths, bond angles, and dihedral angles that result in the lowest potential energy.

The process would involve starting with an initial guess of the structure and iteratively adjusting the atomic positions to find a point on the potential energy surface where the net forces on all atoms are zero. This would likely confirm that the cyclohexyl rings adopt a stable chair conformation to minimize angle and torsional strain. pressbooks.pubslideshare.net The steric hindrance caused by the two cyclohexyl groups and the ethyl group attached to the same quaternary carbon atom would lead to a highly congested and specific low-energy geometry.

Conformational Energy Landscape Mapping

Due to the rotational freedom around its single bonds, this compound can exist in various spatial arrangements called conformations. Mapping the conformational energy landscape involves systematically exploring these different conformations and calculating their relative energies. This provides a detailed picture of the molecule's flexibility and the energy barriers between different stable conformers.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum mechanical calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. substack.com

NMR (Nuclear Magnetic Resonance): QM software can calculate NMR chemical shifts and coupling constants. For this compound, theoretical predictions of ¹H and ¹³C chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The predicted shifts would be highly sensitive to the local geometric environment of each nucleus.

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. QM calculations can predict these vibrational frequencies and their corresponding intensities. The calculated IR spectrum for this compound would show characteristic peaks for C-H stretching, bending, and rocking motions, as well as C-C bond vibrations, aiding in its structural identification.

UV-Vis (Ultraviolet-Visible): As a saturated alkane, this compound is not expected to have strong absorptions in the UV-Vis region. QM calculations would confirm this by predicting the electronic transition energies, which would likely fall in the far-UV range.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with other molecules. These simulations are governed by a force field, which defines the potential energy of the system. scienomics.com

For this compound, MD simulations could be used to explore its dynamic properties in the liquid state. This would involve simulating a box of many molecules to understand bulk properties like viscosity, density, and self-diffusion coefficients at different temperatures. The simulations would also reveal how the molecule samples different conformations over time and the timescales of these transitions. While general studies on the simulation of long-chain and cyclic alkanes exist, specific MD simulation research focused on this compound is not prominent in the literature. acs.orgnih.gov

Force Field Development and Molecular Mechanics (MM)

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. The potential energy of the system is calculated using a force field, which is a set of parameters and equations describing the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Developing an accurate force field is crucial for reliable MM and MD simulations. For alkanes, well-established force fields like OPLS (Optimized Potentials for Liquid Simulations), CHARMM, and AMBER, as well as united-atom models like TraPPE-UA, are available. scienomics.comresearchgate.netresearchgate.netsoton.ac.uk These force fields contain parameters for the types of atoms and bonds present in this compound. The parameters for cyclohexyl moieties, in particular, have been developed to accurately reproduce the properties of cyclic alkanes. uni-paderborn.deresearchgate.net A specific force field tailored exclusively for this compound has not been identified, but existing parameter sets for branched and cyclic alkanes would be employed for its simulation.

Thermochemical Property Prediction

Theoretical methods are widely used to predict the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. These properties can be calculated using both QM methods and group additivity schemes. The NIST WebBook and the Cheméo database provide several calculated and experimental thermochemical values for this compound.

Several properties have been estimated using computational methods such as the Joback method, which is a group contribution technique. chemeo.com For instance, the ideal gas enthalpy of formation and the Gibbs free energy of formation have been calculated using this approach. It is important to note that while group contribution methods are fast, they are generally less accurate than high-level quantum mechanical calculations. acs.orgresearchgate.netasme.org An experimental value for the standard liquid enthalpy of combustion is also available.

Below is a table summarizing some of the available thermochemical data for this compound.

PropertyValueUnitsSource/Method
Standard Liquid Enthalpy of Combustion (Δcliquid)-10240.00kJ/molNIST (Experimental)
Enthalpy of Formation at Standard Conditions (Δfgas)-273.68kJ/molJoback Calculated Property chemeo.com
Standard Gibbs Free Energy of Formation (ΔfG°)135.58kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)50.77kJ/molJoback Calculated Property chemeo.com
Enthalpy of Fusion at Standard Conditions (ΔfusH°)13.45kJ/molJoback Calculated Property chemeo.com
Critical Pressure (Pc)1849.92kPaJoback Calculated Property chemeo.com
Critical Temperature (Tc)668.21KJoback Calculated Property chemeo.com

Enthalpies of Formation and Vaporization

Theoretical and computational methods are powerful tools for estimating the standard enthalpy of formation (ΔfH°) and the enthalpy of vaporization (ΔvapH°) of organic molecules. These methods, which range from semi-empirical to high-level ab initio calculations, are particularly useful for compounds where experimental measurements are challenging or unavailable. By modeling the geometric and electronic structure of a molecule, its total electronic energy can be calculated. This, in combination with appropriate thermodynamic corrections, allows for the determination of its enthalpy of formation in the gaseous state. The enthalpy of vaporization can subsequently be estimated using various theoretical models that account for intermolecular forces.

However, a review of the current scientific literature indicates a lack of specific computational studies focused on determining the enthalpy of formation and vaporization for this compound. While general computational methodologies for alkanes and cycloalkanes are well-established, dedicated theoretical investigations providing these specific thermodynamic data points for this compound are not readily found.

Table 1: Computational Thermodynamic Data for this compound

Property Value Method
Enthalpy of Formation (gas) Data not available in searched literature -

Heat Capacities

The heat capacity (Cp) of a substance, which describes the amount of heat required to raise its temperature by a certain amount, can also be predicted using computational chemistry. Theoretical calculations of vibrational frequencies are central to determining the heat capacity of a molecule in the ideal gas state. By analyzing the vibrational modes, rotational motions, and translational motions of the molecule, its partition function can be constructed, from which the heat capacity can be derived as a function of temperature.

As with other thermodynamic properties, specific computational studies detailing the heat capacity of this compound are not prevalent in the accessible literature. Although computational approaches to determine the heat capacities of branched and cyclic alkanes are available, their specific application to this compound has not been reported in the searched sources.

Table 2: Computed Heat Capacity Data for this compound

Temperature (K) Molar Heat Capacity (J/mol·K) Method

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key structures such as reactants, products, transition states, and intermediates can be identified and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing a comprehensive understanding of the reaction pathway. Techniques such as Density Functional Theory (DFT) and various ab initio methods are commonly employed for this purpose.

While computational chemistry is a powerful tool for mechanistic studies in organic chemistry, a survey of the literature reveals a scarcity of studies specifically focused on the reaction mechanisms involving this compound. Theoretical investigations into the pyrolysis, oxidation, or other transformations of this particular compound, which would provide insights into its reactivity and the formation of various products, have not been prominently reported. Therefore, a detailed computational elucidation of reaction mechanisms for this compound is not available in the current body of scientific literature.

Chemical Reactivity and Derivatization

Functionalization of the Butane (B89635) Core

The butane core of 2,2-dicyclohexylbutane is characterized by a quaternary carbon atom (C2), which is bonded to two cyclohexyl groups, a methyl group, and an ethyl group. This structural feature renders the butane core, particularly the C2 position, highly resistant to many chemical transformations due to the absence of hydrogen atoms and significant steric hindrance.

Alkanes containing quaternary carbon atoms are known to be less reactive than their isomers with tertiary or secondary carbons. wou.edu Functionalization of the butane core would likely involve the less sterically hindered primary (C4) and secondary (C3) carbons of the ethyl group or the primary carbons of the methyl group.

Table 1: Inferred Reactivity of the Butane Core in this compound

Reaction TypePotential ReactivityExpected Products (Hypothetical)Conditions
Free-Radical HalogenationLow to moderateMixture of mono- and poly-halogenated isomers on the ethyl and methyl groups.UV light or heat, Halogen (e.g., Cl₂, Br₂)
C-H Activation/FunctionalizationRequires specific catalystsFunctionalized products at the primary or secondary carbons of the ethyl/methyl groups.Transition metal catalysts (e.g., Rh, Pd, Ir)

Reactions Involving Cyclohexyl Rings

The two cyclohexyl rings in this compound are fully saturated and thus exhibit reactivity typical of cycloalkanes.

The cyclohexyl rings are already fully hydrogenated. Therefore, further hydrogenation is not possible.

Dehydrogenation to form aromatic rings is a thermodynamically demanding process that requires high temperatures and a suitable catalyst. This reaction, known as catalytic aromatization, is a key process in catalytic reforming. While specific studies on this compound are scarce, the dehydrogenation of other cyclohexanones and cyclohexenones to phenols is a well-established transformation. researchgate.netrsc.org It can be inferred that under forcing conditions, this compound could undergo dehydrogenation to yield 2,2-diphenylbutane (B14741894).

Table 2: Potential Dehydrogenation of this compound

CatalystTemperature Range (°C)Expected Product
Platinum (Pt) on a support (e.g., Al₂O₃)300 - 5002,2-Diphenylbutane
Palladium (Pd) on a support300 - 5002,2-Diphenylbutane
Nickel (Ni) on a support300 - 5002,2-Diphenylbutane

Electrophilic Substitution: The cyclohexyl rings of this compound are non-aromatic and lack the π-electron system necessary for classical electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Direct electrophilic substitution on the saturated rings is generally not a feasible reaction pathway under standard conditions. Any substitution would likely proceed through a free-radical mechanism.

Nucleophilic Substitution: Nucleophilic substitution reactions require a leaving group. viu.cauci.edulibretexts.orgmasterorganicchemistry.com As this compound is an alkane with no inherent leaving groups, it is unreactive towards nucleophiles. Functionalization of the cyclohexyl rings, for instance by free-radical halogenation, would be a prerequisite for any subsequent nucleophilic substitution reactions. The stereochemistry and feasibility of such substitutions on a substituted cyclohexane (B81311) ring would be influenced by the steric bulk of the gem-dicyclohexylbutyl group.

Oxidation and Reduction Pathways

Oxidation: Alkanes are generally resistant to oxidation under mild conditions. The oxidation of this compound would require strong oxidizing agents and would likely lead to a complex mixture of products due to the presence of multiple C-H bonds with varying reactivity (primary, secondary, and tertiary on the cyclohexyl rings). nih.govorganic-chemistry.org The quaternary carbon is resistant to oxidation. Oxidation of sterically hindered alkanes often requires specialized reagents or catalytic systems. acs.org Combustion is the ultimate oxidation reaction for alkanes, producing carbon dioxide and water. libretexts.org

Reduction: As this compound is a fully saturated hydrocarbon, it cannot be further reduced under typical catalytic hydrogenation conditions. Reduction would only be a relevant transformation for derivatives of this compound that contain reducible functional groups (e.g., carbonyls, nitro groups) that have been introduced through prior functionalization reactions.

Formation of Inclusion Complexes and Supramolecular Assemblies

The bulky and non-polar nature of this compound makes it a potential guest molecule for various host compounds in supramolecular chemistry. Host-guest chemistry involves the formation of inclusion complexes where a guest molecule is encapsulated within the cavity of a larger host molecule. nih.govoatext.comresearchgate.netirapa.orgresearchgate.net

Cyclodextrins, which have a hydrophobic inner cavity, are known to form inclusion complexes with a variety of non-polar guest molecules. The size and shape of the dicyclohexylbutane molecule would be critical in determining which cyclodextrin (B1172386) (α, β, or γ) could act as a suitable host. While specific studies on the inclusion complexes of this compound are not prevalent, the general principles of host-guest chemistry suggest that its hydrophobic nature would favor encapsulation.

The formation of supramolecular assemblies is also conceivable, where non-covalent interactions such as van der Waals forces would govern the packing of this compound molecules in the solid state or in solution with other complementary molecules.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound would involve modifications to either the butane core or the cyclohexyl rings.

Analogues could be synthesized by introducing functional groups onto the parent molecule, as discussed in the functionalization sections. For example, the synthesis of a cyclobutanol (B46151) derivative has been reported through a [2+2] cycloaddition reaction, demonstrating a pathway to more complex structures. ru.nl

Homologues would involve changing the length of the alkyl chain or the size of the cycloalkyl rings. For instance, homologues could include 2,2-dicyclohexylpropane (B1597342) or 2,2-dicyclohexylpentane. The synthesis of such compounds would likely follow similar synthetic strategies to that of this compound, which can be prepared by the Friedel-Crafts alkylation of benzene (B151609) with an appropriate alkyl halide followed by catalytic hydrogenation of the aromatic rings. By varying the starting alkyl halide, different homologues can be accessed.

Mechanistic Investigations of this compound Reactions

Despite a comprehensive review of available scientific literature, no specific mechanistic studies detailing the chemical reactivity or derivatization of this compound have been found. While general principles of alkane chemistry, including reaction mechanisms for similar cycloalkanes, are well-documented, dedicated research into the specific reaction pathways, transition states, and kinetic profiles for this compound is not present in the public domain.

Topics such as catalytic dehydrogenation, isomerization, C-H bond activation, and fragmentation are common areas of mechanistic investigation for alkanes. However, studies providing detailed experimental data, computational modeling, or in-depth analysis of reaction intermediates specifically for this compound could not be identified.

Consequently, the generation of data tables and a detailed summary of research findings on the mechanistic aspects of this compound reactions is not possible at this time due to the absence of published research on the subject.

Advanced Applications in Materials Science and Industrial Processes

Role as Lubricant Base Oil Components or Additives

A thorough search of scientific and patent literature did not yield specific studies detailing the use of 2,2-Dicyclohexylbutane as a primary lubricant base oil or as an additive. While dicyclohexyl derivatives, in general, are explored in lubrication science, specific data for the this compound isomer is not available.

There is no available research data on the rheological (e.g., viscosity, shear stability) or tribological (e.g., friction, wear-reduction) properties of this compound within lubricant formulations.

Specific experimental data regarding the thermal and oxidative stability of this compound when used in lubricant formulations could not be found in the reviewed literature.

Use as a Chemical Probe in Catalysis Research

There is no evidence in the reviewed literature to suggest that this compound is used as a chemical probe in catalysis research. Chemical probes typically require specific functionalities or reactive sites to interact with and report on catalytic systems, which this simple alkane lacks.

Development of Novel Materials (e.g., liquid crystals, specialty polymers)

While molecules containing cyclohexyl or dicyclohexyl structures are fundamental components in the synthesis of liquid crystals and some specialty polymers, these applications require specific functional groups that facilitate the desired molecular arrangements or reactivity. The literature does not indicate that the simple hydrocarbon this compound is used as a building block for these advanced materials.

Interactions with Biomolecular Targets (e.g., enzyme inhibition studies for chemical biology research)

No studies were found that investigate the interactions of this compound with biomolecular targets. Its non-polar, non-reactive nature makes it an unlikely candidate for specific interactions such as enzyme inhibition, and it has not been identified as a compound of interest in chemical biology research literature.

Environmental Fate and Degradation Pathways

Biotic Degradation Pathways (e.g., Microbial Metabolism)

Biotic degradation, primarily through microbial metabolism, is the principal pathway for the environmental breakdown of alicyclic hydrocarbons like 2,2-dicyclohexylbutane. The complex, branched structure of this compound, however, is likely to render it relatively resistant to rapid biodegradation compared to simpler alkanes.

The microbial degradation of cycloalkanes is an aerobic process initiated by the enzymatic introduction of oxygen into the molecule, typically by monooxygenase enzymes. For n-alkylcycloalkanes, degradation often begins with the oxidation of the alkyl side chain, followed by β-oxidation. nih.gov The resulting cyclohexanecarboxylic acid can then be further metabolized. nih.gov In the case of this compound, the highly branched quaternary carbon atom where the two cyclohexyl rings are attached may present a significant steric hindrance to enzymatic attack, potentially slowing the initial oxidation step.

Environmental Distribution and Persistence

The environmental distribution of this compound will be dictated by its physicochemical properties, such as its low water solubility and high octanol-water partition coefficient (Kow), which can be inferred from its nonpolar hydrocarbon structure. These properties suggest a strong tendency to partition from water into soil, sediment, and biota.

Due to its expected low volatility and strong adsorption to organic matter in soil and sediment, this compound is likely to be persistent in these compartments. Its resistance to abiotic degradation processes like hydrolysis and direct photolysis, coupled with what is expected to be slow biotic degradation, contributes to its potential for long-term environmental persistence. The stability of cycloalkanes generally increases with ring size and complexity, with larger and more complex structures showing greater resistance to degradation. chemistrysteps.comwikipedia.org

Potential for Bioaccumulation and Ecotoxicity (Academic Studies on Environmental Impact)

Given its predicted high lipophilicity (fat-loving nature), this compound has a significant potential for bioaccumulation in organisms. Chemicals with high Kow values tend to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. While no specific bioaccumulation studies for this compound were found, data for a related compound, 1,3-dicyclohexylbutane, indicates that no data is available on its bioaccumulative potential. guidechem.com

The ecotoxicity of this compound has not been extensively studied. However, information on analogous compounds, such as dicyclohexyl phthalate (B1215562) (DCHP), indicates potential for toxicity. DCHP has been shown to cause reproductive and developmental toxicity in animal studies and can induce changes in liver, kidney, and thyroid function. cpsc.govnih.govnih.gov While DCHP is structurally different from this compound (being a phthalate ester), this information highlights the potential for dicyclohexyl-containing compounds to exert adverse biological effects. The toxicity of this compound itself would need to be determined through specific toxicological testing.

Remediation Strategies for Environmental Contamination

In the event of environmental contamination with this compound, remediation strategies would likely focus on techniques suitable for persistent, hydrophobic organic pollutants.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. Given the likely slow natural degradation of this compound, bioremediation efforts could involve bioaugmentation (introducing specific hydrocarbon-degrading microbes to the site) or biostimulation (adding nutrients and oxygen to enhance the activity of indigenous microbial populations). mdpi.comresearchgate.netnih.gov

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. Certain plants can take up and metabolize organic pollutants or stimulate microbial degradation in the root zone (rhizodegradation). mdpi.com

Chemical Oxidation: In-situ chemical oxidation (ISCO) involves injecting strong oxidizing agents, such as persulfate or Fenton's reagent, into the contaminated soil or groundwater to chemically break down the contaminant. mdpi.com This can be an effective but potentially costly and disruptive method.

Physical Remediation: Physical methods such as soil washing or solvent extraction could be employed to remove the contaminant from the soil matrix. Adsorption using activated carbon could also be used to treat contaminated water. alfachemic.com

The selection of a specific remediation strategy would depend on site-specific factors, including the concentration and extent of contamination, soil type, and hydrogeological conditions.

Analytical Methodologies for Detection and Quantification

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. labmanager.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparing it to spectral libraries. scholarsresearchlibrary.comnih.gov Selected ion monitoring (SIM) mode in GC-MS can be utilized for enhanced sensitivity and quantitative analysis. tdi-bi.com

Liquid chromatography-mass spectrometry (LC-MS) can also be employed for the analysis of saturated hydrocarbons. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for non-polar compounds like 2,2-dicyclohexylbutane when coupled with HPLC. nih.gov

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove potential interferences prior to instrumental analysis. drawellanalytical.com The choice of extraction method depends on the nature of the sample matrix (e.g., environmental, biological, or industrial).

Common extraction techniques for hydrocarbons include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. scioninstruments.com

Solid-Phase Extraction (SPE): SPE is a versatile method that uses a solid sorbent to isolate analytes from a liquid sample. scioninstruments.comresearchgate.net For non-polar compounds, a non-polar sorbent can be used.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is used to extract analytes from a sample, which are then thermally desorbed into the GC inlet. drawellanalytical.com

Following extraction, a clean-up step may be necessary to remove co-extracted interfering compounds.

Detection Limits and Quantification Strategies

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For hydrocarbons, these limits can vary significantly depending on the analytical technique and the detector used. For instance, GC-FID can achieve detection limits in the nanogram to picogram range for many hydrocarbons. researchgate.net GC-MS, particularly in SIM mode, can offer even lower detection limits. researchgate.net

Table 3: Representative Detection and Quantification Limits for n-Alkanes using GC-FID

Compound ClassLimit of Detection (LOD) RangeLimit of Quantification (LOQ) Range
n-Alkanes0.03 - 0.15 mg/kg (in soil) nih.gov0.1 - 0.5 mg/kg (in soil) nih.gov
n-Alkanes19.3 - 36.0 ng/g researchgate.net31.7 - 65.8 ng/g researchgate.net

This table provides examples of detection and quantification limits for n-alkanes in soil and sediment samples using GC-FID, which can serve as an estimation for other saturated hydrocarbons like this compound.

For accurate quantification, an internal standard method is commonly employed. tdi-bi.com An internal standard is a compound with similar chemical properties to the analyte that is added to the sample in a known concentration. The ratio of the analyte's response to the internal standard's response is used to determine the concentration of the analyte, which helps to correct for variations in sample injection and instrument response.

Future Research Directions

Exploration of Novel Synthetic Routes with Improved Efficiency

Key research objectives could include:

Catalytic Cross-Coupling Reactions: Investigating novel transition-metal-catalyzed cross-coupling reactions to form the core structure from readily available starting materials.

One-Pot Syntheses: Designing one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing solvent waste.

High-Pressure Chemistry: Exploring the use of high hydrostatic pressure (barochemistry) to promote reactions, which can sometimes lead to higher yields and selectivities under solvent-free or solvent-reduced conditions. rsc.org

Interactive Table: Potential Synthetic Strategies for Investigation
Synthetic StrategyPotential AdvantagesKey Research Challenge
Catalytic Hydrogenation of AromaticsUse of inexpensive aromatic precursors.Achieving high selectivity for the desired stereoisomers.
Grignard Reagent Addition to KetonesVersatile for creating the quaternary carbon center.Requires subsequent reduction step; managing stoichiometry.
Reductive CouplingPotentially fewer steps.Controlling homocoupling and side reactions.
Flow ChemistryImproved safety, scalability, and process control.Optimizing reaction conditions for a specific multi-step synthesis.

Deeper Understanding of Structure-Property-Activity Relationships

A fundamental area for future investigation is the systematic exploration of the structure-property-activity relationships (QSAR) of 2,2-dicyclohexylbutane derivatives. researchgate.netdrugdesign.org By introducing various functional groups onto the cyclohexyl rings or the butane (B89635) backbone, researchers can modulate the compound's physicochemical properties. The bulky and rigid nature of the dicyclohexyl groups is expected to impart unique characteristics.

Future studies should aim to:

Synthesize a library of derivatives with systematic variations in functional groups.

Characterize their physical properties, such as melting point, boiling point, viscosity, thermal stability, and solubility.

Utilize computational modeling to correlate structural features with observed properties, enabling the predictive design of molecules for specific applications. nih.gov

Interactive Table: Hypothetical Derivatives and Properties for QSAR Studies
Derivative ClassPotential Property ModificationPotential Application Area
Hydroxylated DerivativesIncreased polarity, potential for hydrogen bonding.Precursors for polyesters, lubricants.
Halogenated DerivativesAltered lipophilicity and electronic properties.Flame retardants, synthetic intermediates.
Amino-functionalized DerivativesBasicity, sites for further chemical modification.Curing agents for epoxy resins, building blocks.
Carboxylated DerivativesAcidity, ability to form salts and esters.Monomers for polymers, corrosion inhibitors.

Discovery of New Catalytic Applications

While this compound itself is a saturated alkane and thus catalytically inert, its rigid and sterically demanding scaffold makes it an attractive core for the design of novel ligands in catalysis. By functionalizing the molecule, it can be transformed into phosphines, N-heterocyclic carbenes (NHCs), or other coordinating species. The steric bulk provided by the two cyclohexyl groups could influence the selectivity and activity of metal catalysts in various organic transformations.

Future research should focus on:

Ligand Synthesis: Developing synthetic routes to functionalized this compound derivatives that can act as ligands.

Catalyst Screening: Evaluating the performance of these new ligands in important catalytic reactions such as cross-coupling, hydrogenation, and polymerization.

Mechanistic Studies: Investigating how the unique steric and electronic properties of these ligands affect the catalytic cycle and product selectivity.

Advanced Materials Development Incorporating this compound Scaffolds

The incorporation of the this compound motif into polymers and other advanced materials is a promising avenue for research. The inherent rigidity and thermal stability of this structure could be leveraged to create materials with enhanced performance characteristics.

Potential research directions include:

High-Performance Polymers: Synthesizing monomers based on the this compound structure (e.g., diols, diamines, or diacids) and incorporating them into polyesters, polyamides, or polyimides. These new polymers could exhibit high glass transition temperatures, improved mechanical strength, and excellent thermal stability.

Lubricants and Hydraulic Fluids: Investigating the properties of this compound and its long-chain alkylated derivatives as base oils for high-performance lubricants, given their likely high viscosity index and thermal-oxidative stability.

Liquid Crystals: Exploring the potential of appropriately functionalized, elongated derivatives of this compound to exhibit liquid crystalline properties.

Comprehensive Environmental Impact Assessment and Green Synthesis Development

As with any chemical compound intended for potential wider use, a thorough assessment of its environmental impact is crucial. alliedacademies.org Future research must address the environmental fate and potential toxicity of this compound. Studies on alkylcyclohexanes in the environment indicate that their biodegradation patterns can be complex. usgs.govusgs.gov

Key areas for investigation include:

Biodegradation Studies: Determining the biodegradability of this compound under various environmental conditions (aerobic and anaerobic) to understand its persistence. researchgate.net

Ecotoxicity Assessment: Evaluating the potential toxicity of the compound to aquatic and terrestrial organisms.

Green Synthesis Routes: Developing synthetic pathways that align with the principles of green chemistry, such as using renewable feedstocks, employing non-toxic reagents and solvents (like deep eutectic solvents), and minimizing energy consumption. researchgate.netsigmaaldrich.com This approach ensures that the production of the compound and its derivatives is sustainable and environmentally benign from the outset.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.